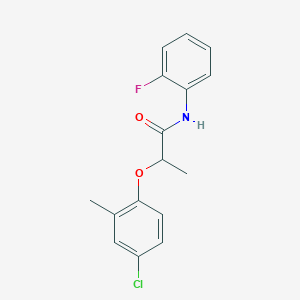
2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide, commonly known as CFPP, is a synthetic compound that belongs to the class of herbicides. CFPP is widely used in agriculture to control the growth of broadleaf weeds in crops such as corn, soybean, and wheat. The compound has gained popularity due to its high efficacy and low toxicity compared to other herbicides. In
Wissenschaftliche Forschungsanwendungen
CFPP has been extensively studied in scientific research for its herbicidal properties. The compound has been shown to effectively control the growth of broadleaf weeds in various crops. CFPP has also been studied for its potential to control the growth of invasive plant species. In addition, CFPP has been investigated for its potential to enhance crop yields by reducing competition from weeds.
Wirkmechanismus
CFPP acts as a selective herbicide that targets broadleaf weeds by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO). PPO is essential for the synthesis of chlorophyll in plants. CFPP binds to the active site of PPO and prevents the formation of chlorophyll, leading to the death of the plant.
Biochemical and Physiological Effects:
CFPP has been shown to have low toxicity to animals and humans. The compound is rapidly metabolized and excreted from the body. CFPP has been shown to have no significant effects on the growth and development of non-target plants. However, CFPP can cause phytotoxicity in some crops, particularly soybeans, if applied at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
CFPP is a widely used herbicide in agriculture, and its efficacy and safety have been extensively studied. CFPP has a low toxicity profile and is rapidly metabolized and excreted from the body. However, CFPP can cause phytotoxicity in some crops if applied at high doses. In laboratory experiments, CFPP can be used to study the mechanism of action of PPO inhibitors and their effects on plant growth and development.
Zukünftige Richtungen
There are several future directions for research on CFPP. One area of research is the development of new formulations of CFPP that can improve its efficacy and reduce the risk of phytotoxicity. Another area of research is the investigation of the potential of CFPP to control the growth of invasive plant species. Additionally, research can be conducted to explore the effects of CFPP on soil microbial communities and its potential impact on soil health. Finally, the development of new PPO inhibitors with improved selectivity and efficacy can also be an area of future research.
Conclusion:
In conclusion, CFPP is a synthetic compound that has gained popularity as a herbicide due to its high efficacy and low toxicity. The compound acts as a selective herbicide that targets broadleaf weeds by inhibiting the activity of the enzyme PPO. CFPP has been extensively studied for its herbicidal properties and potential to enhance crop yields. The compound has a low toxicity profile and is rapidly metabolized and excreted from the body. Future research can focus on the development of new formulations of CFPP, the investigation of its potential to control the growth of invasive plant species, and the exploration of its effects on soil microbial communities.
Synthesemethoden
The synthesis of CFPP involves the reaction of 2-chloro-4-methylphenol with 2-fluorobenzoyl chloride in the presence of a base to form 2-(4-chloro-2-methylphenoxy)benzophenone. The benzophenone is then reacted with propionic anhydride in the presence of a base to form 2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide. The synthesis of CFPP is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-9-12(17)7-8-15(10)21-11(2)16(20)19-14-6-4-3-5-13(14)18/h3-9,11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLBSYOGZMOZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
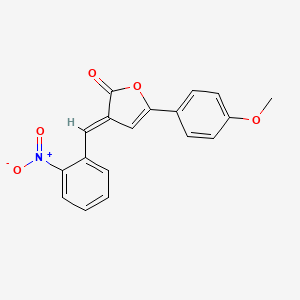
![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)
![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)
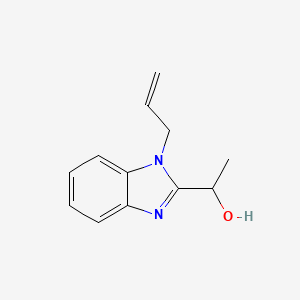
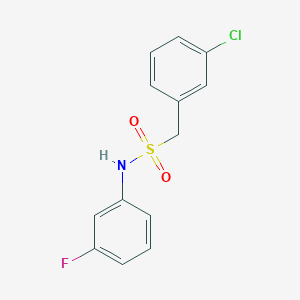
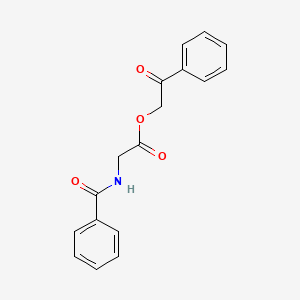


![3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)